molecular formula C9H7N3O B1322836 4-(Pyridin-4-yl)pyrimidin-2-ol CAS No. 208936-44-1

4-(Pyridin-4-yl)pyrimidin-2-ol

Cat. No.: B1322836
CAS No.: 208936-44-1
M. Wt: 173.17 g/mol
InChI Key: ZEBJIACQDLVAJA-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen atoms in the rings makes it a versatile molecule for various chemical reactions and biological activities.

Biochemical Analysis

Biochemical Properties

4-(Pyridin-4-yl)pyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with protein kinases, which are crucial for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, this compound has been found to inhibit certain protein kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with DNA or RNA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it can have beneficial effects, such as enhancing cellular function and promoting healthy metabolism. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall bioavailability and efficacy of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by ABC transporters, influencing its intracellular concentration .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that this compound reaches its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in ethanol under reflux conditions for about 18 hours . Another method involves the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include using continuous flow reactors and optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-yl)pyrimidin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydroxide is commonly used in the synthesis of this compound.

    Solvents: Ethanol is frequently used as a solvent for the reactions.

    Catalysts: Hydrogenation reactions may require catalysts such as palladium on carbon.

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Pyridin-4-yl)pyrimidin-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Pyridin-4-yl)pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This dual-ring structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

6-pyridin-4-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJIACQDLVAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629493
Record name 6-(Pyridin-4-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208936-44-1
Record name 6-(Pyridin-4-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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